

# Technical Guide: Synthesis and Spectral Analysis of 4-(4-chlorophenyl)-4-hydroxypiperidine

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## Compound of Interest

Compound Name: 6-Chloro-2-iodopyridin-3-ol

Cat. No.: B060944

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This technical guide provides a detailed overview of the synthesis and spectral characterization of 4-(4-chlorophenyl)-4-hydroxypiperidine, a key intermediate in the pharmaceutical industry. This compound, with CAS number 39512-49-7, is crucial in the manufacturing of various active pharmaceutical ingredients (APIs), including the antipsychotic drug haloperidol and the antidiarrheal medication loperamide.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-chlorophenyl)-4-hydroxypiperidine is presented below.

Property	Value	Reference
CAS Number	39512-49-7	[2][3][4]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClNO	[2][3][4]
Molecular Weight	211.69 g/mol	[2][3][4]
Appearance	Off-white powder or crystal	[2][3]
Melting Point	137-140 °C	[3][4]
IUPAC Name	4-(4-chlorophenyl)piperidin-4-ol	[2]
Synonyms	4-(4-Chlorophenyl)-4-piperidinol, 4-Hydroxy-4-(4-chlorophenyl)piperidine	[2][5]

## Synthesis Methodologies

Several synthetic routes for the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine have been reported. The selection of a particular method often depends on factors such as starting material availability, scalability, and safety considerations.

### Method 1: Grignard Reaction followed by Cyanation and Hydrolysis

This route involves a Grignard reaction, followed by displacement with a cyanide group and subsequent hydrolysis. While effective, this method is often less favored for industrial-scale production due to the use of toxic cyanide and expensive reagents, which can lead to high operational costs and safety concerns.[1]

A general workflow for this synthetic approach is outlined below.

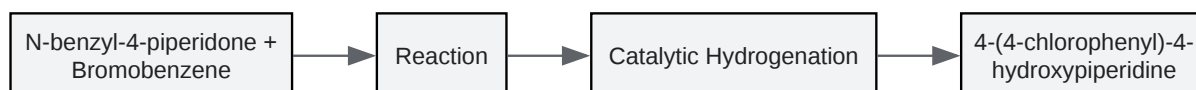


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Caption: Grignard Reaction Pathway.

## Method 2: Route from N-benzyl-4-piperidone

This synthesis commences with N-benzyl-4-piperidone and bromobenzene.<sup>[1]</sup> A key advantage of this process is the reduced number of reaction steps. However, the starting materials can be difficult to source, and the catalytic hydrogenation step may involve high costs and safety challenges.<sup>[1]</sup>

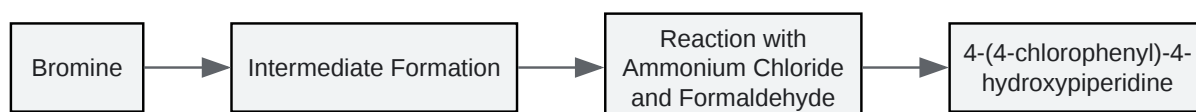


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Caption: N-benzyl-4-piperidone Route.

## Method 3: Synthesis from Bromine

A widely adopted industrial method utilizes bromine as a starting material. This route is favored due to the low cost and ready availability of the raw materials, making it a more economical and practical choice for large-scale manufacturing.<sup>[1]</sup> The synthesis proceeds through the formation of an intermediate which then reacts with ammonium chloride and formaldehyde.<sup>[1]</sup>



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Caption: Industrial Synthesis from Bromine.

## Spectral Data

The structural elucidation of 4-(4-chlorophenyl)-4-hydroxypiperidine is confirmed through various spectroscopic techniques.

## Mass Spectrometry

The electron ionization (EI) mass spectrum of the compound is available.

m/z	Relative Intensity
42.0	99.99
56.0	61.99
57.0	76.22
193.0	58.61
30.0	48.13
Source: PubChem.[2]	

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectral data is available for 4-(4-chlorophenyl)-4-hydroxypiperidine. The spectrum is typically run in DMSO-d<sub>6</sub>.<sup>[6]</sup> Detailed chemical shifts and coupling constants can be found in specialized databases.

## Infrared (IR) Spectroscopy

IR spectral data is also available and can be used to identify the characteristic functional groups present in the molecule.

## Experimental Protocols

A general procedure for a related synthesis, the preparation of 4-hydroxypiperidine hydrochloride from N-Boc-4-hydroxypiperidine, is provided as an illustrative example of a deprotection step common in piperidine chemistry.

### Step 1: Preparation of piperidin-4-ol hydrochloride

- tert-butyl 4-hydroxypiperidine-1-carboxylate (5 g, 24.84 mmol, 1.00 eq.) is mixed with a saturated HCl solution in 30 mL of 1,4-dioxane.
- The reaction mixture is stirred for 2 hours at room temperature.

- Upon completion, the mixture is concentrated under vacuum.
- This affords 4-hydroxypiperidine hydrochloride (3.4 g, 99% yield) as an off-white solid.[7]

Disclaimer: The provided experimental protocol is for a related compound and should be adapted by qualified personnel for the specific synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine.

## Applications

4-(4-chlorophenyl)-4-hydroxypiperidine is a vital building block in the synthesis of more complex molecules. A new series of its derivatives, substituted at the nitrogen atom, have been synthesized and investigated for their potential analgesic and hypotensive activities.[8] This highlights the ongoing research and development interest in compounds derived from this versatile intermediate.

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